REACTION_CXSMILES
|
N#N.[CH3:3][NH:4][C:5]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:6]=1[NH2:12].[CH2:13](C(CC)(CC)C([O-])([O-])[O-])[CH3:14]>C(O)C>[CH3:3][N:4]1[C:5]2[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:6]=2[N:12]=[C:13]1[CH3:14] |f:0.1|
|
Name
|
N2 methyl-3-fluorophenylenediamine
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
N#N.CNC1=C(C=CC=C1F)N
|
Name
|
triethylorthoacetate
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C([O-])([O-])[O-])(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC2=C1C(=CC=C2)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |